N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound's intricate structure offers a rich ground for chemical analysis and exploration of its unique properties.
Scientific Research Applications
N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide has diverse applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Applied in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
The pyrrolopyrazine structure, which is present in this compound, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multi-step organic reactions starting from readily available precursors. Key steps may include cyclization, oxidation, and amide formation under controlled conditions. Advanced synthetic techniques like catalytic hydrogenation and nucleophilic substitution might be employed to achieve the desired compound.
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated batch reactors could be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be applied to modify specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions are feasible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under conditions of controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can range from simple derivatives to more complex molecules with additional functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, potentially modulating various biochemical pathways. The exact molecular pathways can vary depending on the context of its application, but may include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide stands out due to its unique structural features. While similar compounds might share some functional groups, this compound's specific arrangement and combination of cyclopentyl and oxalamide groups give it distinctive chemical and biological properties.
List of Similar Compounds
N1-cyclopentyl-N2-oxalamide derivatives
Pyrrolo[3,2,1-ij]quinoline analogs
Other oxalamide-based compounds with varied functional groups
Properties
IUPAC Name |
N-cyclopentyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-15-10-12-9-14(8-11-4-3-7-21(15)16(11)12)20-18(24)17(23)19-13-5-1-2-6-13/h8-9,13H,1-7,10H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRMNKNQYJGYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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